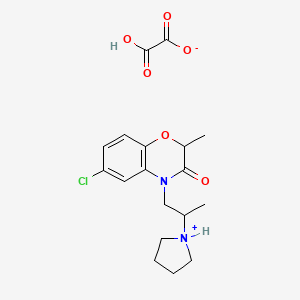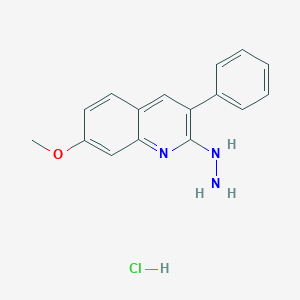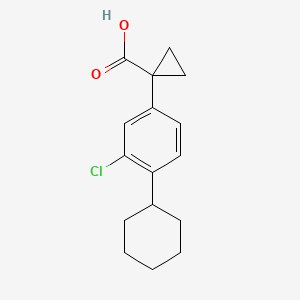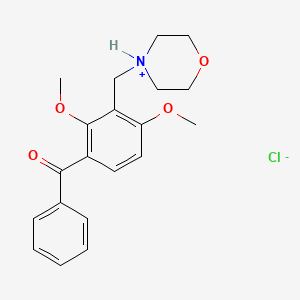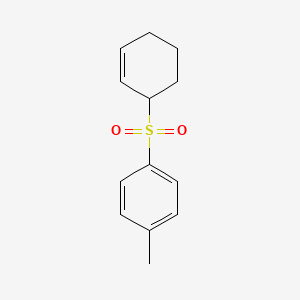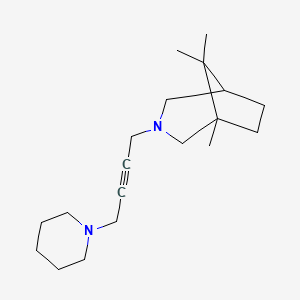
3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a bicyclic structure with a piperidine and butynyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with a butynyl halide under basic conditions to form the intermediate. This intermediate is then subjected to cyclization reactions to form the bicyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the butynyl group to a butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their biological activity and structural similarity.
Bicyclo[3.3.1]nonane derivatives: Share a similar bicyclic structure and are studied for their unique chemical properties
Uniqueness
3-(4-(1-Piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane stands out due to its specific combination of a piperidine and butynyl group within a bicyclic framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
49832-53-3 |
|---|---|
Formule moléculaire |
C19H32N2 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
1,8,8-trimethyl-3-(4-piperidin-1-ylbut-2-ynyl)-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C19H32N2/c1-18(2)17-9-10-19(18,3)16-21(15-17)14-8-7-13-20-11-5-4-6-12-20/h17H,4-6,9-16H2,1-3H3 |
Clé InChI |
NHVRKGMIBUOQBH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(CN(C2)CC#CCN3CCCCC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


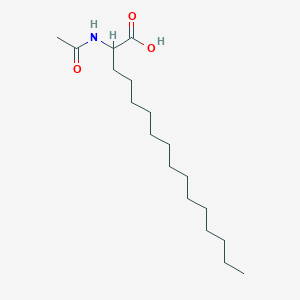
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)

![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
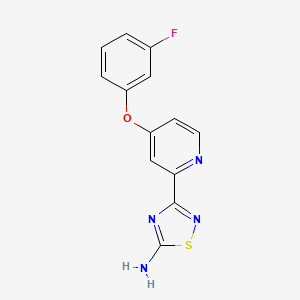
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
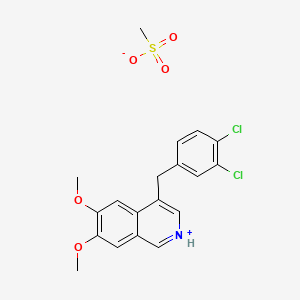
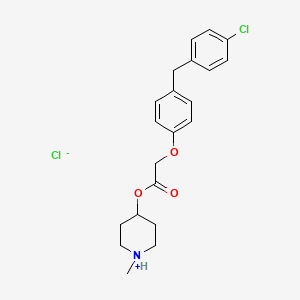
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
